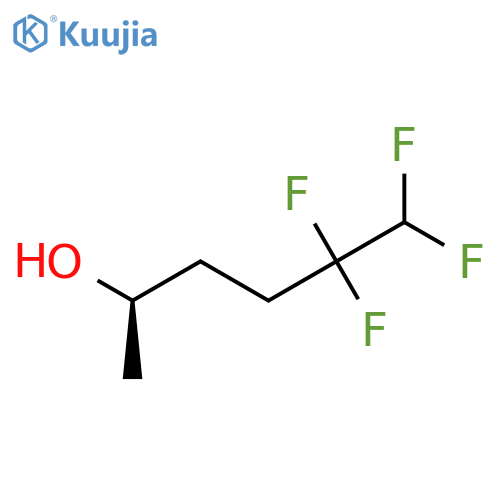

Cas no 2227855-39-0 ((2R)-5,5,6,6-tetrafluorohexan-2-ol)

(2R)-5,5,6,6-tetrafluorohexan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-5,5,6,6-tetrafluorohexan-2-ol

- 2227855-39-0

- EN300-1947062

-

- インチ: 1S/C6H10F4O/c1-4(11)2-3-6(9,10)5(7)8/h4-5,11H,2-3H2,1H3/t4-/m1/s1

- InChIKey: ULMVBOLQKXGOHH-SCSAIBSYSA-N

- ほほえんだ: FC(C(F)F)(CC[C@@H](C)O)F

計算された属性

- せいみつぶんしりょう: 174.06677759g/mol

- どういたいしつりょう: 174.06677759g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 20.2Ų

(2R)-5,5,6,6-tetrafluorohexan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1947062-5.0g |

(2R)-5,5,6,6-tetrafluorohexan-2-ol |

2227855-39-0 | 5g |

$4930.0 | 2023-06-01 | ||

| Enamine | EN300-1947062-0.05g |

(2R)-5,5,6,6-tetrafluorohexan-2-ol |

2227855-39-0 | 0.05g |

$888.0 | 2023-09-17 | ||

| Enamine | EN300-1947062-10g |

(2R)-5,5,6,6-tetrafluorohexan-2-ol |

2227855-39-0 | 10g |

$4545.0 | 2023-09-17 | ||

| Enamine | EN300-1947062-1.0g |

(2R)-5,5,6,6-tetrafluorohexan-2-ol |

2227855-39-0 | 1g |

$1701.0 | 2023-06-01 | ||

| Enamine | EN300-1947062-0.1g |

(2R)-5,5,6,6-tetrafluorohexan-2-ol |

2227855-39-0 | 0.1g |

$930.0 | 2023-09-17 | ||

| Enamine | EN300-1947062-2.5g |

(2R)-5,5,6,6-tetrafluorohexan-2-ol |

2227855-39-0 | 2.5g |

$2071.0 | 2023-09-17 | ||

| Enamine | EN300-1947062-0.25g |

(2R)-5,5,6,6-tetrafluorohexan-2-ol |

2227855-39-0 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1947062-0.5g |

(2R)-5,5,6,6-tetrafluorohexan-2-ol |

2227855-39-0 | 0.5g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1947062-10.0g |

(2R)-5,5,6,6-tetrafluorohexan-2-ol |

2227855-39-0 | 10g |

$7312.0 | 2023-06-01 | ||

| Enamine | EN300-1947062-1g |

(2R)-5,5,6,6-tetrafluorohexan-2-ol |

2227855-39-0 | 1g |

$1057.0 | 2023-09-17 |

(2R)-5,5,6,6-tetrafluorohexan-2-ol 関連文献

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

(2R)-5,5,6,6-tetrafluorohexan-2-olに関する追加情報

(2R)-5,5,6,6-tetrafluorohexan-2-ol (CAS No. 2227855-39-0): An Overview of a Promising Fluorinated Compound

(2R)-5,5,6,6-tetrafluorohexan-2-ol (CAS No. 2227855-39-0) is a fluorinated organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its chiral center and the presence of four fluorine atoms, which confer it with distinct physical and chemical properties.

The molecular structure of (2R)-5,5,6,6-tetrafluorohexan-2-ol consists of a six-carbon chain with four fluorine atoms attached to the 5th and 6th carbon atoms. The presence of these fluorine atoms significantly alters the compound's hydrophobicity and lipophilicity, making it an attractive candidate for use in the development of new drugs and materials. The chiral center at the 2nd carbon position further adds to its complexity and potential for enantioselective applications.

Recent studies have highlighted the importance of fluorinated compounds in pharmaceutical research. Fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules, making them more effective in treating various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that the introduction of fluorine atoms into drug candidates can improve their binding affinity to target proteins and reduce their susceptibility to metabolic degradation.

In the context of (2R)-5,5,6,6-tetrafluorohexan-2-ol, its unique structure makes it a valuable intermediate in the synthesis of more complex molecules. The compound can be used as a building block for the preparation of fluorinated ethers, esters, and amides, which are essential components in the development of new pharmaceuticals and materials. Additionally, its chiral nature allows for enantioselective synthesis, which is crucial in producing optically pure compounds with specific biological activities.

The synthesis of (2R)-5,5,6,6-tetrafluorohexan-2-ol has been optimized through various methods to ensure high yields and purity. One common approach involves the reaction of a suitable precursor with a fluorinating agent followed by reduction to form the alcohol. The choice of reagents and reaction conditions is critical to achieving the desired enantiomeric purity. Recent advancements in asymmetric synthesis have further improved the efficiency and selectivity of these reactions.

In terms of its applications, (2R)-5,5,6,6-tetrafluorohexan-2-ol has shown promise in several areas. In pharmaceutical research, it has been used as a starting material for the synthesis of novel antiviral agents and anticancer drugs. Its ability to enhance drug stability and bioavailability makes it particularly useful in developing treatments for conditions where traditional drugs have limited efficacy.

Beyond pharmaceuticals, (2R)-5,5,6,6-tetrafluorohexan-2-ol has potential applications in materials science. Fluorinated compounds are known for their low surface energy and non-stick properties, which make them ideal for use in coatings and lubricants. The compound's chiral nature also opens up possibilities for creating chiral materials with unique optical and electronic properties.

Despite its promising applications, the use of (2R)-5,5,6,6-tetrafluorohexan-2-ol requires careful consideration of safety and environmental factors. Like other fluorinated compounds, it should be handled with appropriate precautions to prevent exposure and ensure proper disposal. Regulatory guidelines should be followed to minimize any potential risks associated with its use.

In conclusion, (2R)-5,5,6,6-tetrafluorohexan-2-ol (CAS No. 2227855-39-0) is a versatile compound with significant potential in various fields. Its unique chemical properties make it an attractive candidate for further research and development. As new synthetic methods continue to emerge and our understanding of its applications deepens, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

2227855-39-0 ((2R)-5,5,6,6-tetrafluorohexan-2-ol) 関連製品

- 1532670-22-6(3-(2-methylphenyl)butan-2-amine)

- 866152-48-9(4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine)

- 1805648-39-8(3-Chloromethyl-6-methylpicolinaldehyde)

- 1546394-41-5(2-fluoro-3,3-dimethylbutanenitrile)

- 2168303-54-4(2-(2-hydroxyethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1003-28-7(2-ethylpyrrolidine)

- 1251682-59-3(N-{1-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}-4-methylbenzamide)

- 2639409-26-8(tert-butyl 3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoate)

- 2174007-57-7(rac-(2R,3aS,6aS)-2-amino-octahydropentalen-3a-ylmethanol hydrochloride)

- 1803575-30-5(3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine)